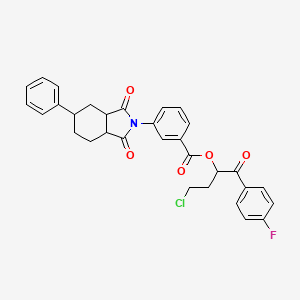
N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound, in particular, is characterized by the presence of a benzotriazole moiety attached to a methoxy-nitroaniline structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline typically involves the reaction of 2-methoxy-4-nitroaniline with benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The benzotriazole moiety can be replaced by other nucleophiles through substitution reactions.
Substitution: The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-aminoaniline, while substitution of the methoxy group can yield various substituted aniline derivatives.
Scientific Research Applications
N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions, which can modulate their activity. The nitro and methoxy groups can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzotriazol-1-ylmethyl)benzamide
- N-(1H-Benzotriazol-1-ylmethyl)formamide
- N-(1H-Benzotriazol-1-ylmethyl)-N-methyl-1H-benzotriazole-1-methanamine
Uniqueness
N-(1H-benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline is unique due to the presence of both methoxy and nitro groups on the aniline ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H13N5O3 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2-methoxy-4-nitroaniline |
InChI |
InChI=1S/C14H13N5O3/c1-22-14-8-10(19(20)21)6-7-12(14)15-9-18-13-5-3-2-4-11(13)16-17-18/h2-8,15H,9H2,1H3 |
InChI Key |
PZIXDKKDVLMGKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B12473763.png)
![ethyl 5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12473766.png)

![4-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B12473778.png)

![3-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12473793.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12473802.png)
![({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12473804.png)


![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12473825.png)
![ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B12473831.png)
![N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B12473832.png)
![4-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline](/img/structure/B12473844.png)
